Tetralithium 3,3'-(azoxybis((2-methoxy-4,1-phenylene)azo))bis(4,5-dihydroxynaphthalene-2,7-disulphonate)
Description
Properties
CAS No. |
84559-92-2 |
|---|---|
Molecular Formula |
C34H22Li4N6O19S4 |
Molecular Weight |
974.7 g/mol |
IUPAC Name |
tetralithium;3-[[4-[[[4-[(1,8-dihydroxy-3,6-disulfonatonaphthalen-2-yl)diazenyl]-3-methoxyphenyl]-oxidoazaniumylidene]amino]-2-methoxyphenyl]diazenyl]-4,5-dihydroxynaphthalene-2,7-disulfonate |
InChI |
InChI=1S/C34H26N6O19S4.4Li/c1-58-25-11-17(3-5-21(25)35-37-31-27(62(52,53)54)9-15-7-19(60(46,47)48)13-23(41)29(15)33(31)43)39-40(45)18-4-6-22(26(12-18)59-2)36-38-32-28(63(55,56)57)10-16-8-20(61(49,50)51)14-24(42)30(16)34(32)44;;;;/h3-14,41-44H,1-2H3,(H,46,47,48)(H,49,50,51)(H,52,53,54)(H,55,56,57);;;;/q;4*+1/p-4 |
InChI Key |
JKVDORDYJYBZRK-UHFFFAOYSA-J |
Canonical SMILES |
[Li+].[Li+].[Li+].[Li+].COC1=C(C=CC(=C1)N=[N+](C2=CC(=C(C=C2)N=NC3=C(C4=C(C=C(C=C4C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])O)O)OC)[O-])N=NC5=C(C6=C(C=C(C=C6C=C5S(=O)(=O)[O-])S(=O)(=O)[O-])O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of Tetralithium 3,3’-(azoxybis((2-methoxy-4,1-phenylene)azo))bis(4,5-dihydroxynaphthalene-2,7-disulphonate) involves several steps, starting with the preparation of the precursor molecules. The synthetic route typically includes the following steps:
Formation of the azo compound: This involves the reaction of 2-methoxy-4,1-phenylenediamine with an appropriate diazonium salt to form the azo linkage.
Azoxy formation: The azo compound is then oxidized to form the azoxy linkage.
Coupling with naphthalene derivatives: The azoxy compound is coupled with 4,5-dihydroxynaphthalene-2,7-disulphonic acid under controlled conditions to form the final product.
Lithium salt formation: The final step involves the neutralization of the compound with lithium hydroxide to form the tetralithium salt.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Tetralithium 3,3’-(azoxybis((2-methoxy-4,1-phenylene)azo))bis(4,5-dihydroxynaphthalene-2,7-disulphonate) undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the azoxy linkage back to the azo form or to modify other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Tetralithium 3,3’-(azoxybis((2-methoxy-4,1-phenylene)azo))bis(4,5-dihydroxynaphthalene-2,7-disulphonate) has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound’s ability to form complexes with metal ions makes it useful in studying metalloproteins and other metal-dependent biological processes.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent due to its unique structural properties.
Industry: The compound is used in the development of dyes and pigments, as well as in the production of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of Tetralithium 3,3’-(azoxybis((2-methoxy-4,1-phenylene)azo))bis(4,5-dihydroxynaphthalene-2,7-disulphonate) involves its interaction with molecular targets through its functional groups. The azoxy and azo linkages, along with the hydroxyl and sulphonate groups, allow the compound to participate in various chemical reactions and form complexes with metal ions. These interactions can affect biological pathways and processes, making the compound useful in both research and therapeutic applications.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : Tetralithium 3,3'-(azoxybis((2-methoxy-4,1-phenylene)azo))bis(4,5-dihydroxynaphthalene-2,7-disulphonate)
- CAS Registry Number : 84559-92-2 (EC 283-178-4) .
- Registration Date : 31 May 2018 .
Structural Features :
This compound is a highly sulfonated aromatic azo dye characterized by:
- Azoxy linkage : A central azoxy (-N=N(O)-) group connecting two symmetrical moieties.
- Methoxy-substituted phenyl azo groups : Two 2-methoxy-4,1-phenylene units linked via azo bonds.
- Sulfonate groups : Four lithium sulfonate (-SO₃Li) groups on dihydroxynaphthalene rings, enhancing water solubility .
- Extended conjugation : The naphthalene backbone and azo/azoxy groups contribute to strong light absorption, typical of dyes.
Comparison with Structurally Similar Compounds
Azo Dyes with Sulfonate Functionalities
Key Findings :
- The target compound’s azoxy linkage distinguishes it from EC 418-230-9 and EC 405-150-4, which lack this feature. Azoxy groups improve thermal stability but may reduce photostability compared to simple azo bonds .
- EC 418-230-9’s phosphonate groups (CAS 163879-69-4) suggest utility in hard-surface coatings, unlike the target compound’s textile focus .
Azo Dyes with Halogenated Substituents
Key Findings :
- The dichlorobiphenyl compound’s chlorine atoms enhance chemical resistance but reduce biodegradability compared to the target compound’s sulfonate-rich structure .
- Lower water solubility limits its use in aqueous dye formulations, unlike the target compound’s tetralithium sulfonates, which favor water-based applications .
Inorganic Tetralithium Salts
Key Findings :
- Inorganic salts like tetralithium diphosphate lack the organic conjugation required for dye functionality, limiting comparisons to counterion behavior (e.g., Li⁺ mobility) .
Biological Activity
Tetralithium 3,3'-(azoxybis((2-methoxy-4,1-phenylene)azo))bis(4,5-dihydroxynaphthalene-2,7-disulphonate), commonly referred to as Tetralithium azobenzene derivative, is a complex organic compound notable for its unique structural features and potential biological applications. This article explores its synthesis, chemical properties, and biological activities based on diverse research findings.
Chemical Structure and Properties
The chemical formula for Tetralithium 3,3'-(azoxybis((2-methoxy-4,1-phenylene)azo))bis(4,5-dihydroxynaphthalene-2,7-disulphonate) is with a molecular weight of approximately 974.59 g/mol. The compound features several functional groups that contribute to its reactivity and biological activity, including azo and azoxy linkages and multiple hydroxyl and sulfonate groups .
Synthesis
The synthesis of this compound involves several key steps:
- Formation of Azo Compound : Reaction of 2-methoxy-4,1-phenylenediamine with diazonium salts.
- Azoxy Formation : Oxidation of the azo compound.
- Coupling with Naphthalene Derivatives : Reaction with 4,5-dihydroxynaphthalene-2,7-disulphonic acid.
- Lithium Salt Formation : Neutralization with lithium hydroxide to yield the tetralithium salt .
Anticancer Potential
Research has indicated that similar azo compounds exhibit significant anticancer properties. For instance, studies using MTT assays have demonstrated that azo derivatives can inhibit the proliferation of various cancer cell lines such as A549 (lung adenocarcinoma) and DLD-1 (colorectal adenocarcinoma). These compounds often induce apoptosis through mechanisms involving caspase activation .
The biological activity of Tetralithium azobenzene derivatives is hypothesized to stem from their ability to interact with cellular targets via their functional groups. The azoxy and azo linkages allow these compounds to form complexes with metal ions and participate in redox reactions that may influence cellular signaling pathways .
Case Studies
Q & A
Basic Research Questions
Q. What synthetic routes are effective for producing Tetralithium 3,3'-(azoxybis((2-methoxy-4,1-phenylene)azo))bis(4,5-dihydroxynaphthalene-2,7-disulphonate), and how are intermediates purified?
- Methodology :
- Step 1 : React 4-amino-triazole derivatives with substituted benzaldehydes under reflux in ethanol with glacial acetic acid as a catalyst (4–6 hours) .
- Step 2 : Evaporate solvents under reduced pressure and filter the crude product.
- Purification : Use flash chromatography with optimized eluent ratios (e.g., DCM:hexane:acetone = 7:3:0.5 or 2:6:2) to isolate intermediates .
- Yield : Typical yields range from 65% to 67% for structurally analogous azo-linked compounds .
Q. Which spectroscopic techniques are critical for characterizing this compound’s structure and purity?
- Analytical Workflow :
- HRMS (High-Resolution Mass Spectrometry) : Confirm molecular mass (e.g., [M + Na⁺] ion detection with <2 ppm error) .
- UV-Vis Spectroscopy : Identify π→π* transitions of the azo (-N=N-) and aromatic groups (λmax ~400–600 nm).
- ¹H/¹³C NMR : Resolve methoxy, hydroxyl, and sulfonate proton environments; use DMSO-d₆ or D₂O as solvents .
- HPLC : Monitor purity with C18 columns and mobile phases like methanol/water (0.1% formic acid) .
Advanced Research Questions
Q. How does the azoxybis group influence photochemical degradation kinetics under varying pH?
- Experimental Design :
- Stability Assay : Expose the compound to UV light (254–365 nm) in buffers (pH 3–10). Monitor degradation via UV-Vis absorbance decay (e.g., ΔA at λmax) .
- Degradation Products : Identify using SPE (solid-phase extraction) with Oasis HLB cartridges and LC-MS/MS .
- Key Finding : Azo bonds are prone to reductive cleavage in acidic conditions (pH <5), forming aromatic amines .
Q. What strategies prevent azo bond reduction in biological matrices during cytotoxicity studies?
- Mitigation Approaches :
- Antioxidants : Add 1 mM ascorbic acid or 0.1% sodium dithionite to cell culture media to inhibit enzymatic reduction .
- Chelators : Use 0.5 mM EDTA to sequester transition metals (e.g., Fe²⁺/Cu²⁺) that catalyze bond cleavage .
- Validation : Compare stability in anaerobic (N₂ atmosphere) vs. aerobic conditions using LC-MS quantification .
Q. How can computational modeling predict the compound’s chelation behavior with transition metals?
- Methodology :
- DFT Calculations : Optimize geometry (B3LYP/6-311+G(d,p)) to identify binding sites (e.g., sulfonate, hydroxyl groups).
- Molecular Dynamics (MD) : Simulate interactions with Cu²⁺/Fe³⁺ in aqueous environments (AMBER force field).
- Validation : Compare with experimental titration data (e.g., Job’s plot for stoichiometry) .
Contradictions and Resolutions
- Synthesis Yields : reports lower yields (~50–60%) for triazole derivatives vs. 65–67% for structurally similar azo compounds in . Resolution : Optimize stoichiometry (1:1 molar ratio of precursors) and solvent polarity (e.g., acetone enhances azo coupling efficiency) .
- Azo Stability : While notes azo dyes’ susceptibility to photodegradation, ’s SPE-LC-MS method enables precise tracking of degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
